molecular formula C21H17Cl3F3N3O2S B2872834 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide CAS No. 338406-40-9

4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide

Cat. No. B2872834
CAS RN: 338406-40-9
M. Wt: 538.79
InChI Key: BYXYWSSRSNSKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17Cl3F3N3O2S and its molecular weight is 538.79. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of benzenesulfonamide derivatives, including those with chloro, trifluoromethyl, and pyridinyl groups, involves complex chemical reactions that yield compounds with potential for various biological applications. These compounds are characterized using techniques such as H-NMR, IR, and mass spectrometry, which confirm their complex structures and pave the way for further exploration of their biological activities (Aziz‐ur‐Rehman et al., 2014).

Anticancer Activity

A significant area of research is the anticancer activity of novel benzenesulfonamide derivatives. These compounds have been studied for their efficacy against various cancer cell lines, demonstrating the potential for development into therapeutic agents. For example, compounds with modifications on the benzenesulfonamide moiety have shown promising results in in vitro anticancer activity assays, highlighting the importance of structural modifications in enhancing biological activity (M. Ghorab, M. Al-Said, 2012).

Enzyme Inhibition

Benzenesulfonamide derivatives have also been explored for their enzyme inhibition properties, particularly as carbonic anhydrase inhibitors. These studies focus on developing novel inhibitors that could be applied in treating conditions like glaucoma, obesity, and certain cancers by targeting specific isozymes of carbonic anhydrase. The effectiveness of these compounds as inhibitors provides insights into their potential therapeutic applications, underscoring the importance of structural elements in their inhibitory capacity (V. Garaj et al., 2005).

Antimicrobial Activity

Research into the antimicrobial properties of benzenesulfonamide derivatives has revealed their potential in fighting bacterial infections. The structural modifications of these compounds play a crucial role in their antimicrobial efficacy, offering a pathway for the development of new antimicrobial agents. This area of study not only broadens the understanding of benzenesulfonamide's biological activities but also contributes to addressing the growing concern of antimicrobial resistance (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).

properties

IUPAC Name

4-chloro-N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3F3N3O2S/c22-16-3-1-14(2-4-16)13-30(33(31,32)18-7-5-17(23)6-8-18)10-9-28-20-19(24)11-15(12-29-20)21(25,26)27/h1-8,11-12H,9-10,13H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXYWSSRSNSKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.